7-[(2-methoxyphenyl)carbamoyl]tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid
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Overview
Description
7-[(2-methoxyphenyl)carbamoyl]tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its structure includes a tricyclo[3.2.2.02,4]non-8-ene core, which is a rigid and strained system, making it a fascinating subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-methoxyphenyl)carbamoyl]tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the tricyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the carboxylic acid group: This step often involves oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the 2-methoxyphenylcarbamoyl group: This can be done through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 2-methoxyaniline.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the oxidation and coupling steps.
Chemical Reactions Analysis
Types of Reactions
7-[(2-methoxyphenyl)carbamoyl]tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or anhydrides.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using reagents like boron tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Boron tribromide, sodium hydride.
Major Products
Oxidation: Esters, anhydrides.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model system to study the reactivity of strained tricyclic systems. It is also used in the development of new synthetic methodologies.
Biology
In biology, derivatives of this compound are being investigated for their potential as enzyme inhibitors. The rigid structure of the tricyclic core makes it a good candidate for binding to active sites of enzymes.
Medicine
In medicine, this compound and its derivatives are being explored for their potential as therapeutic agents. Their unique structure allows for the design of molecules with specific biological activities.
Industry
In industry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 7-[(2-methoxyphenyl)carbamoyl]tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid involves its interaction with specific molecular targets. The rigid tricyclic core allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.
Comparison with Similar Compounds
Similar Compounds
7-[(2-methoxyphenyl)carbamoyl]tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid: Unique due to its tricyclic core and methoxyphenylcarbamoyl group.
Tricyclo[3.2.2.02,4]non-8-ene derivatives: Similar core structure but different functional groups.
2-methoxyphenylcarbamoyl derivatives: Similar functional group but different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of a rigid tricyclic core with a methoxyphenylcarbamoyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H19NO4 |
---|---|
Molecular Weight |
313.3g/mol |
IUPAC Name |
7-[(2-methoxyphenyl)carbamoyl]tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid |
InChI |
InChI=1S/C18H19NO4/c1-23-14-5-3-2-4-13(14)19-17(20)15-9-6-7-10(12-8-11(9)12)16(15)18(21)22/h2-7,9-12,15-16H,8H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
WKXASDAMCFZKKX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C2C3C=CC(C2C(=O)O)C4C3C4 |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2C3C=CC(C2C(=O)O)C4C3C4 |
Origin of Product |
United States |
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